cis-Epoxysuccinate vs. Succinate: 10.7-Fold Higher Potency at SUCNR1
In direct head-to-head pharmacological comparison, cis-epoxysuccinate demonstrated 10.7-fold higher potency than the endogenous ligand succinate in SUCNR1-mediated cAMP inhibition assays. cis-Epoxysuccinate reduced cAMP levels with pEC50 = 5.57 ± 0.02 (EC50 = 2.7 μM), compared with succinate pEC50 = 4.54 ± 0.08 (EC50 = 29 μM) [1].
| Evidence Dimension | SUCNR1 agonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 = 5.57 ± 0.02; EC50 = 2.7 μM |
| Comparator Or Baseline | Succinate: pEC50 = 4.54 ± 0.08; EC50 = 29 μM |
| Quantified Difference | 10.7-fold higher potency |
| Conditions | HEK293 cells, cAMP inhibition assay, 10-minute incubation |
Why This Matters
This 10.7-fold potency gain enables lower working concentrations and reduced off-target effects in SUCNR1-mediated cardiovascular and metabolic signaling studies.
- [1] Geubelle, P., Gilissen, J., Dilly, S., Poma, L., Dupuis, N., Laschet, C., ... & Hanson, J. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(9), 796-808. View Source
